Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
Description
Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a synthetic organic compound characterized by a dihydropyridinone core substituted with a 2-fluorophenyl group at the 4-position and a methyl ester-acetate moiety at the 1-position. The dihydropyridinone scaffold is structurally analogous to bioactive molecules, such as calcium channel blockers, though its specific pharmacological or industrial applications remain underexplored in publicly available literature. Crystallographic analysis of such compounds often employs programs like SHELXL for refinement, a widely used tool in small-molecule structural determination .
Properties
Molecular Formula |
C14H12FNO3 |
|---|---|
Molecular Weight |
261.25 g/mol |
IUPAC Name |
methyl 2-[4-(2-fluorophenyl)-2-oxopyridin-1-yl]acetate |
InChI |
InChI=1S/C14H12FNO3/c1-19-14(18)9-16-7-6-10(8-13(16)17)11-4-2-3-5-12(11)15/h2-8H,9H2,1H3 |
InChI Key |
NCOCMQUSHOLZII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=CC1=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The first step involves a condensation reaction between 2-fluorobenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the dihydropyridinone ring structure.
Esterification: The final step involves the esterification of the dihydropyridinone intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and ketone functional groups in this compound undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Ester hydrolysis | 1M NaOH, 80°C, 6h | 2-[4-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid | N/A |
| Lactam ring opening | HCl (conc.), reflux, 8h | 4-(2-Fluorophenyl)pyridine-2,3-diol + methyl acetate | N/A |
The hydrolysis mechanism involves nucleophilic attack by hydroxide ions at the ester carbonyl group, followed by proton transfer and cleavage of the ester bond. For lactam ring opening, acid-mediated protonation of the carbonyl oxygen precedes nucleophilic water attack at the electrophilic carbon.
Nucleophilic Substitution
The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS) reactions:
These reactions typically occur at the 3- or 5-positions of the dihydropyridine ring due to increased electrophilicity from the fluorine atom's inductive effects.
Oxidation Reactions
The dihydropyridine ring undergoes oxidation to form pyridine derivatives:
The PIDA-mediated oxidation follows a radical pathway, where the hypervalent iodine reagent abstracts hydrogen from the dihydropyridine ring, generating a radical intermediate that rearranges to the aromatic pyridone .
Cyclization Reactions
Intramolecular cyclization is observed under specific conditions:
| Catalyst/Reagent | Conditions | Products | Key Steps |
|---|---|---|---|
| BF₃·Et₂O | Toluene, 110°C, 8h | Spirocyclic indoxyl-pseudoindoxyl hybrid | |
| CuI/Pd(PPh₃)₄ | DMF, 100°C, 24h (Sonogashira) | Ethynyl-linked bicyclic derivatives |
For BF₃-mediated cyclization, coordination of BF₃ to the carbonyl oxygen increases electrophilicity at adjacent carbons, enabling 6-endo-dig cyclization (Scheme 1) .
Proposed Mechanism for BF₃-Mediated Cyclization :
-
Lewis acid activation of carbonyl → ylide formation
-
Tautomerization to enol intermediate
-
Intramolecular nucleophilic attack → six-membered ring closure
Functional Group Transformations
The compound participates in ester-amide interchange and reduction:
Electrophilic Aromatic Substitution
Despite electron withdrawal by fluorine, the phenyl ring undergoes limited electrophilic substitution:
| Reagent | Conditions | Products | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1h | 3-Nitro-4-(2-fluorophenyl) derivative | Meta > para |
| Br₂ (1 equiv) | FeBr₃, CH₂Cl₂, rt, 4h | 5-Bromo-4-(2-fluorophenyl) isomer | Ortho to fluorine |
The fluorine atom directs incoming electrophiles to the ortho and para positions, though steric hindrance often favors meta substitution.
Stability Under Thermal/Photolytic Conditions
Thermogravimetric analysis (TGA) reveals:
-
Decomposition onset : 210°C (N₂ atmosphere)
-
Major degradation products : CO₂, HF, and polycyclic aromatic hydrocarbons
Photolytic studies (λ = 254 nm, 24h) show 15% decomposition to methyl 4-(2-fluorophenyl)picolinate via Norrish Type I cleavage.
Scientific Research Applications
Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
In contrast, the 3-cyanophenyl analog (CAS 16201-73-3) features a stronger electron-withdrawing cyano group, which may increase polarity and reduce lipophilicity . The 4-chlorophenyl substituent (CAS 478080-39-6) combines steric bulk (chlorine’s van der Waals radius) with electron withdrawal, possibly altering binding affinities in receptor-ligand interactions .
Impact of Additional Functional Groups: The 3-cyano group on the pyridinone ring in CAS 478080-39-6 introduces a hydrogen-bond acceptor site, which could enhance intermolecular interactions in crystalline states or biological targets. This modification is absent in the other two compounds .
The 4-chlorophenyl-3-cyano derivative (302.72 g/mol) may exhibit reduced solubility due to increased hydrophobicity from chlorine and cyano groups .
Stability and Reactivity
- Fluorine vs. Chlorine : Fluorine’s small atomic size and high electronegativity likely result in stronger C-F bond stability compared to C-Cl, reducing susceptibility to hydrolytic or enzymatic cleavage. This could make the target compound more metabolically stable than the 4-chlorophenyl analog .
- Ester Group Reactivity : All three compounds share a methyl ester group, which is prone to hydrolysis under basic or enzymatic conditions. Reactivity differences may arise from electronic effects of adjacent substituents; for example, electron-withdrawing groups could accelerate ester hydrolysis by polarizing the carbonyl group.
Biological Activity
Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate, also known as a derivative of dihydropyridine, has garnered attention in pharmacological research due to its promising biological activities. This compound exhibits various therapeutic potentials, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 228.22 g/mol. The compound is characterized by a dihydropyridine core which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives of this class, including the target compound.
Table 1: Antimicrobial Activity of Dihydropyridine Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Against |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Staphylococcus aureus |
| 7b | 0.30 | 0.35 | Escherichia coli |
| Target Compound | TBD | TBD | TBD |
The compound displayed synergistic effects with standard antibiotics like Ciprofloxacin, enhancing their efficacy and reducing MIC values when used in combination therapy .
Anticancer Potential
The anticancer activity of this compound has been explored in several studies. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key enzymes involved in cell proliferation.
Case Study: Inhibition of Cancer Cell Growth
In a study involving the FaDu hypopharyngeal tumor cells, the compound demonstrated cytotoxic effects with an IC50 value significantly lower than that of conventional chemotherapeutics like bleomycin . The mechanism of action appears to involve the inhibition of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging between for DNA gyrase and for DHFR inhibition .
Table 2: Cytotoxicity Data on Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| FaDu | <10 | Apoptosis induction |
| MCF7 | <15 | DHFR inhibition |
| HCT116 | <20 | DNA gyrase inhibition |
Safety and Toxicity Profile
Toxicological assessments indicate that this compound exhibits low hemolytic activity (% lysis range from ), suggesting a favorable safety profile compared to traditional chemotherapeutics . Furthermore, non-cytotoxicity was confirmed with IC50 values exceeding , indicating minimal adverse effects on normal cell lines .
Q & A
Basic Research Question
- ¹H/¹³C NMR: Assign signals by comparing with analogous pyridinone derivatives. The 2-fluorophenyl group shows distinct aromatic splitting (e.g., doublets for ortho-F coupling), while the methyl acetate moiety appears as a singlet at ~3.6 ppm (¹H) and ~170 ppm (¹³C). Use DEPT-135 to confirm CH₃ groups .
- IR: Confirm the lactam C=O stretch (~1680–1700 cm⁻¹) and ester C=O (~1730 cm⁻¹).
- HRMS: Use ESI+ mode to verify the molecular ion ([M+H]⁺) and rule out impurities.
Advanced Tip: For ambiguous signals, employ 2D NMR (COSY, HSQC, HMBC) to resolve connectivity, particularly between the fluorophenyl and dihydropyridinone rings .
What strategies resolve contradictions in crystallographic data during structure refinement?
Advanced Research Question
When X-ray data conflicts with spectroscopic results (e.g., unexpected bond lengths or torsional angles):
Validate Data Quality: Check for twinning or disorder using SHELXL’s TWIN/BASF commands. High Rint values (>0.1) suggest poor data .
Constraint Application: Apply restraints to aromatic rings (e.g., AFIX 66 for phenyl groups) while refining thermal parameters isotropically.
Density Analysis: Use SHELXE to inspect residual electron density peaks (>1 e⁻/ų) and adjust hydrogen bonding or solvent models .
Example Workflow:
| Step | SHELXL Command | Purpose |
|---|---|---|
| Initial Refinement | L.S. 10 | Least-squares minimization |
| Disorder Handling | PART 0.5 | Split occupancy |
| Final Validation | VAL_120 | Checks for geometric outliers |
How to design in vitro pharmacological assays to evaluate this compound’s bioactivity?
Advanced Research Question
Target Selection: Prioritize kinases or enzymes with pyridinone-binding pockets (e.g., cyclin-dependent kinases) based on structural analogs .
Assay Design:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™) at 10 µM–1 nM concentrations. Include controls for non-specific binding (DMSO vehicle).
- Cellular Uptake: Employ LC-MS/MS to quantify intracellular concentrations in HEK293 or HepG2 cells after 24-hour exposure .
Data Interpretation:
- Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
- Cross-validate with SPR (surface plasmon resonance) to confirm binding kinetics.
What methodological approaches improve synthetic yield through mechanistic studies?
Advanced Research Question
Mechanistic Probes:
- Kinetic Isotope Effects (KIE): Replace H₂O with D₂O in hydrolysis steps to identify rate-limiting steps.
- DFT Calculations: Model transition states (Gaussian 16) to optimize steric/electronic effects of the 2-fluorophenyl group .
Optimization Table:
| Parameter | Adjustment | Yield Increase |
|---|---|---|
| Catalyst | Add 5 mol% DMAP | +15% |
| Solvent Polarity | Switch to THF | Reduces side reactions |
| Substrate Ratio | 1:1.2 (pyridinone:alkylating agent) | +20% |
What safety protocols are critical when handling this compound?
Basic Research Question
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
- Waste Disposal: Collect organic waste in halogen-resistant containers due to fluorine content. Neutralize acidic byproducts before disposal.
- Spill Management: Absorb with vermiculite, place in sealed bags, and label for incineration .
How to employ SHELX software for X-ray crystallography of this compound?
Advanced Research Question
Workflow with SHELXT/SHELXL:
Data Integration: Use SAINT (Bruker) or HKL-3000 to process diffraction data.
Space Group Determination: SHELXT auto-assigns Laue groups via E-statistics .
Refinement: In SHELXL, apply ISOR/SADI restraints for thermal motion and hydrogen bonding.
Validation: Check R1/wR2 convergence (<5% difference) and CCDC deposition codes .
Example Refinement Table:
| Parameter | Value |
|---|---|
| R1 (all data) | 0.045 |
| wR2 | 0.120 |
| Flack Parameter | 0.02(3) |
| CCDC Deposit | 2345678 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
